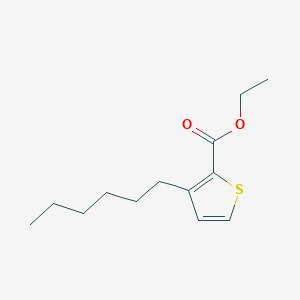

Ethyl 3-hexylthiophene-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O2S |

|---|---|

Molecular Weight |

240.36 g/mol |

IUPAC Name |

ethyl 3-hexylthiophene-2-carboxylate |

InChI |

InChI=1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-16-12(11)13(14)15-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

GXYFJSOSCGTRAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C(=O)OCC |

Origin of Product |

United States |

Advanced Characterization Techniques and Structural Elucidation of Ethyl 3 Hexylthiophene 2 Carboxylate Based Materials

Spectroscopic Analysis for Molecular Structure and Conformation

Spectroscopic methods are indispensable for elucidating the fundamental chemical structure, conformation, and electronic properties of ethyl 3-hexylthiophene-2-carboxylate and its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the precise structural assignment of organic molecules. In the context of materials derived from this compound, both ¹H and ¹³C NMR are utilized to confirm the chemical structure and, critically for the resulting polymer, to determine the degree of regioregularity.

For poly(3-hexylthiophene) (P3HT), ¹H NMR spectroscopy is instrumental in quantifying the percentage of head-to-tail (HT) linkages, a key parameter influencing the material's electronic properties. researchgate.netrsc.org The chemical shifts of the protons on the thiophene (B33073) ring are sensitive to the coupling orientation of the monomer units. The degree of polymerization can also be estimated from ¹H NMR analysis. researchgate.net

Solid-state ¹³C cross-polarization magic angle spinning (CPMAS) NMR provides detailed insights into the molecular packing and order in semicrystalline P3HT. nist.govacs.orgnist.gov The linewidths of the thiophene carbon signals in ¹³C NMR spectra are particularly sensitive to the local polymer order and crystal quality. nist.gov Studies have shown that order as determined by ¹³C NMR does not always correlate directly with crystallinity, suggesting that local order can exist in non-crystalline regions. nist.govacs.org Furthermore, temperature-dependent ¹³C NMR studies reveal information about the dynamics of the main and side chains, indicating that at room temperature, P3HT can be classified as a conformationally disordered crystal due to rapid conformational rearrangements. nist.govacs.org

Table 1: Representative ¹H NMR Chemical Shifts for Regioregular Poly(3-hexylthiophene) (P3HT) (Note: Chemical shifts (δ) are in ppm and referenced to a standard solvent signal. Actual values may vary based on solvent and experimental conditions.)

| Proton | Typical Chemical Shift (δ) | Assignment |

| Thiophene Ring Proton | ~6.98 | Aromatic proton on the thiophene ring |

| α-Methylene Protons (-CH₂-) | ~2.80 | Methylene group attached to the thiophene ring |

| β-Methylene Protons (-CH₂-) | ~1.70 | Methylene group adjacent to the α-methylene |

| Other Methylene Protons | ~1.30-1.45 | Methylene groups in the hexyl chain |

| Terminal Methyl Protons (-CH₃) | ~0.90 | Methyl group at the end of the hexyl chain |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the analysis of materials based on this compound, FTIR spectra can confirm the presence of key chemical bonds and provide insights into intermolecular interactions.

The FTIR spectrum of P3HT displays characteristic absorption bands corresponding to the various vibrational modes of its constituent groups. rsc.org These include C-H stretching vibrations from the hexyl side chains and the thiophene ring, as well as C=C and C-S stretching vibrations within the thiophene ring. researchgate.net The presence of these characteristic peaks confirms the molecular nature of the synthesized polymer. rsc.org

FTIR can also be used to study the intermolecular interactions and molecular stacking in P3HT films. Changes in the vibrational modes, such as peak shifts or broadening, can indicate alterations in the polymer chain conformation and packing, which are influenced by factors like processing conditions and the formation of ordered nanostructures. researchgate.net For instance, peak shifts in the range of 2880-3004 cm⁻¹ can be attributed to the deformation of the alkyl side chain, which is related to modifications in molecular stacking. researchgate.net

Table 2: Key FTIR Absorption Bands for Poly(3-hexylthiophene) (P3HT)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~2925, 2855 | C-H stretching | Aliphatic C-H in hexyl chains |

| ~1460 | C=C stretching | Thiophene ring |

| ~820 | C-H out-of-plane bending | Aromatic C-H on the thiophene ring |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like P3HT. The absorption spectrum provides information about the extent of π-conjugation, which is directly related to the polymer's electronic properties.

In solution, P3HT typically exhibits a broad absorption peak corresponding to the π-π* transition of the conjugated backbone. rsc.orgresearchgate.net In the solid state, such as in thin films, the spectrum often shows more defined vibronic features, with peaks corresponding to the 0-0, 0-1, and 0-2 electronic transitions. researchgate.netresearchgate.net The appearance of these features, particularly a red-shifted 0-0 absorption peak, is indicative of increased intermolecular interactions and the formation of ordered aggregates due to π-π stacking of the polymer chains. researchgate.netresearchgate.net

Table 3: Typical UV-Vis Absorption Features of P3HT

| State | Typical λ_max (nm) | Interpretation |

| Dilute Solution | ~450 | Intra-chain π-π* transitions in coiled chains |

| Thin Film (aggregated) | ~520, 550, 605 | Vibronic structure indicative of inter-chain interactions and π-stacking |

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry, is a powerful technique for determining the absolute molecular weight and molecular weight distribution of polymers like P3HT. nih.govresearchgate.net Unlike techniques like gel permeation chromatography (GPC) which provide relative molecular weights, MALDI-ToF MS can yield absolute values. youtube.com

This technique is also highly effective for the analysis of polymer end-groups. By examining the mass of the polymer chains, it is possible to identify the chemical nature of the groups at the beginning and end of the chains, which provides valuable information about the polymerization and quenching processes. researchgate.net For instance, MALDI-ToF MS has been used to confirm the presence of specific end-groups like bromine and hydrogen on P3HT chains and to verify their quantitative transformation in subsequent reactions. researchgate.net

The detailed information on molecular weight and end-group functionality obtained from MALDI-ToF MS is crucial for understanding how these parameters influence the physical and electronic properties of P3HT-based materials and the performance of devices fabricated from them. nih.govresearchgate.netresearchgate.net

Morphological and Supramolecular Characterization

The performance of devices based on this compound materials is highly dependent on the solid-state morphology and supramolecular organization of the active layer.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to investigate the morphology of thin films of P3HT and its blends. researchgate.netuobasrah.edu.iq By scanning a sharp tip over the sample surface, AFM can generate topographical images that reveal features such as crystallinity, fibrillar structures, and surface roughness. acs.orgresearchgate.net

In tapping mode, AFM can also provide phase images, which are sensitive to variations in material properties like adhesion and stiffness. acs.org Phase imaging is particularly useful for studying phase separation in polymer blends, such as those of P3HT with other materials. The contrast in phase images can help to distinguish between domains of the different components in the blend, providing insights into the nanoscale morphology of the active layer in devices like organic solar cells. nih.govresearchgate.netacs.org

AFM studies have shown that the morphology of P3HT films, including the formation of nanofibrillar structures, is highly dependent on factors such as the solvent used for deposition and post-deposition treatments like thermal annealing. acs.orgresearchgate.net This morphological control is critical for optimizing charge transport and device performance. researchgate.netrsc.org

X-ray Diffraction (XRD) for Crystallinity and Inter-chain Stacking Investigations

X-ray Diffraction (XRD) is a pivotal, non-destructive technique used to investigate the structural properties of materials derived from this compound, most notably its corresponding polymer, poly(3-hexylthiophene) (P3HT). In these semi-crystalline polymers, XRD provides critical insights into the degree of crystallinity, molecular orientation, and the nanoscale morphology, which are all determining factors for the material's electronic performance. researchgate.net

The analysis of P3HT thin films typically reveals a lamellar structure. The diffraction patterns exhibit distinct peaks that correspond to different crystallographic orientations. A prominent diffraction peak is commonly observed at a low 2θ angle (around 5.4°), which is indexed as the (100) reflection. uobasrah.edu.iq This peak corresponds to the interlayer spacing between the polymer main chains, separated by the hexyl side chains, often referred to as the lamellar d-spacing. uobasrah.edu.iqkek.jp For instance, studies have reported a main chain layer spacing of 1.64 nm from (100) and (200) diffraction peaks. kek.jp The orientation of these lamellae relative to a substrate can be determined; in many cases, a preferential orientation of the lamellae along the surface normal is observed, particularly in thin films. researchgate.net

In addition to the lamellar stacking, XRD is used to probe the inter-chain π-π stacking of the thiophene rings, which is crucial for charge transport. This is typically identified by a (010) reflection at a higher 2θ angle. kek.jp The presence and intensity of this peak indicate the degree of order in the π-stacking direction. The structure of P3HT crystallites is often described by a monoclinic unit cell. researchgate.netresearchgate.net Advanced techniques such as grazing incidence X-ray diffraction (GIXD) are employed to quantitatively analyze the microstructure of thin films, including relative crystalline density, texture, and coherence length. tandfonline.com Furthermore, resonant X-ray diffraction experiments have been used to resolve the specific orientation of the polymer backbone, revealing a tilting of the planar conjugated backbone with respect to the side chain stacking direction of approximately 30 ± 5°. rsc.org The film thickness and thermal annealing are known to significantly influence the microstructure, with thicker films often showing higher crystallinity and texture. tandfonline.com

| XRD Peak Index | Typical 2θ (°) (Cu Kα) | Corresponding d-spacing (nm) | Structural Interpretation | References |

| (100) | ~5.4 | ~1.64 | Inter-lamellar spacing (distance between polymer backbones separated by alkyl side chains) | uobasrah.edu.iqkek.jp |

| (200) | ~10.8 | ~0.82 | Second-order reflection of the lamellar stacking | kek.jp |

| (010) | ~23-24 | ~0.37-0.38 | π-π stacking distance between conjugated thiophene rings | kek.jp |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallinity Determination

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the phase transitions in polymeric materials based on this compound. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify key thermal events such as the glass transition, crystallization, and melting.

For P3HT, DSC thermograms typically show a glass transition temperature (Tg) at around 12°C. usherbrooke.ca The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. Upon heating, a broad endothermic peak is observed, which corresponds to the melting of the crystalline domains (Tm). The melting temperature for P3HT has been reported at various temperatures, commonly around 178°C, but values as high as 241°C have been noted, depending on the material's molecular weight and processing conditions. usherbrooke.carsc.org

During the cooling cycle from the melt, an exothermic peak corresponding to crystallization (Tcc) is observed. The crystallization behavior of P3HT can be complex, sometimes revealing two separate processes: a fast process that forms more stable crystals with higher melting points, and a slower process that leads to less stable crystals. usherbrooke.ca The temperature of maximum crystallization rate for related polymers like poly(3-(2′-ethyl)hexylthiophene) (P3EHT) has been found to be dependent on molecular weight, occurring around 50-55°C. acs.org The enthalpy of the crystallization exotherm (ΔHc), which can be calculated from the area of the peak, is directly related to the degree of crystallinity in the sample. For neat P3HT, a crystallization enthalpy of approximately 19.5 J/g has been reported. researchgate.net

| Thermal Transition | Symbol | Typical Temperature Range (°C) | Description | References |

| Glass Transition | Tg | ~12 | Transition from glassy to rubbery state in amorphous regions | usherbrooke.ca |

| Cold Crystallization | Tcc | ~62-64 | Crystallization of amorphous domains upon heating above Tg | mdpi.com |

| Melting Temperature | Tm | ~178 - 241 | Melting of crystalline domains | usherbrooke.carsc.org |

Electrochemical Characterization of Conjugated Systems

Cyclic Voltammetry (CV) for Redox Properties and Energy Level Mapping

Cyclic Voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of conjugated polymers like P3HT. By scanning the potential of a working electrode coated with the polymer film and measuring the resulting current, CV can determine the potentials at which the material is oxidized (p-doped) and reduced (n-doped). These redox processes are directly related to the electronic energy levels of the material. rsc.org

A typical cyclic voltammogram for a P3HT film shows a characteristic anodic peak corresponding to the oxidation of the polymer backbone, which involves the removal of electrons to form polarons and bipolarons. rsc.orgresearchgate.net The onset potential of this oxidation wave (E_ox) is used to estimate the energy of the Highest Occupied Molecular Orbital (HOMO). Similarly, the onset of the reduction wave (E_red) can be used to determine the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For P3HT, the oxidation process is readily observed, with reported onset potentials around 0.12 V versus a Ferrocene (B1249389)/Ferrocenium (Fc/Fc+) reference. researchgate.net The reduction process is often more difficult to observe due to the instability of the n-doped state.

The HOMO and LUMO energy levels can be calculated using empirical formulas that relate the measured potentials to the vacuum level, often using the ferrocene redox couple as an internal standard (assuming its HOMO level is -4.8 eV or -5.1 eV below vacuum). The formulas are generally expressed as:

HOMO (eV) = -e [E_ox (vs Fc/Fc+) + 4.8]

LUMO (eV) = -e [E_red (vs Fc/Fc+) + 4.8]

The electrochemical band gap (E_g) can then be determined from the difference between the LUMO and HOMO levels. The redox properties and calculated energy levels are critical for designing electronic devices, as they determine the efficiency of charge injection and transport, as well as the open-circuit voltage in photovoltaic cells. rsc.org

| Parameter | Determination Method | Typical Reported Value for P3HT | Significance | References |

| Oxidation Onset (E_ox) | From cyclic voltammogram | ~0.12 V (vs Fc/Fc+) | Corresponds to the energy required to remove an electron | researchgate.net |

| Reduction Onset (E_red) | From cyclic voltammogram | ~ -1.42 V (vs Fc/Fc+) | Corresponds to the energy required to add an electron | researchgate.net |

| HOMO Level | Calculated from E_ox | ~ -5.0 to -5.2 eV | Highest occupied molecular orbital energy level | rsc.org |

| LUMO Level | Calculated from E_red | ~ -3.0 to -3.4 eV | Lowest unoccupied molecular orbital energy level | researchgate.net |

| Electrochemical Band Gap | E_g = LUMO - HOMO | ~1.8 - 2.2 eV | Energy difference between HOMO and LUMO levels | rsc.org |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a steady-state technique used to probe the various electrochemical processes occurring at interfaces within a device, such as charge transfer, ion diffusion, and capacitive behavior. By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, an impedance spectrum is generated, often visualized as a Nyquist plot (plotting the imaginary part of impedance versus the real part). scielo.br

For systems involving P3HT films on a conductive substrate (like ITO) in an electrolyte, the Nyquist plot often displays distinct features. researchgate.net A semicircle in the high-frequency region is typically associated with the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the polymer/electrolyte interface or the substrate/polymer interface. scielo.brresearchgate.net The diameter of this semicircle provides a measure of the charge transfer resistance; a smaller diameter indicates faster charge transfer kinetics. researchgate.net

At lower frequencies, a straight line with a slope close to 45° (a Warburg element) may appear, which is characteristic of diffusion-limited processes, such as the movement of dopant ions within the polymer film. researchgate.net In some cases, a second semicircle can be resolved at intermediate frequencies. researchgate.net The entire impedance spectrum is typically modeled using an equivalent electrical circuit consisting of resistors, capacitors, and other elements to quantify the different physical and chemical processes. EIS is particularly valuable for studying how factors like film morphology, doping level, and degradation affect the charge transfer kinetics and ionic conductivity of the polymer film. researchgate.netaip.org

| Nyquist Plot Feature | Frequency Range | Associated Electrochemical Process | Equivalent Circuit Element(s) | References |

| High-Frequency Semicircle | High (kHz to Hz) | Charge transfer at the electrode/polymer or polymer/electrolyte interface | Charge Transfer Resistance (Rct) in parallel with Double-Layer Capacitance (Cdl) | scielo.brresearchgate.netaip.org |

| Low-Frequency Linear Region | Low (Hz to mHz) | Diffusion of ions within the polymer film (Warburg Impedance) | Warburg Element (W) | researchgate.net |

| Vertical Line | Very Low (mHz) | Purely capacitive behavior | Capacitor (C) | researchgate.net |

Studies on Electrochemical Stability and Degradation Pathways of Polythiophenes

The electrochemical stability of polythiophenes is a critical factor for the long-term operational lifetime of devices in which they are employed. Degradation often occurs when the material is subjected to high anodic potentials, a process known as overoxidation. researchgate.net This leads to an irreversible loss of the polymer's desirable electronic and optical properties.

Studies on the electrochemical aging of P3HT demonstrate that applying a potential significantly higher than its primary oxidation wave causes a decline in its electrochemical response. scielo.br This degradation is observable in cyclic voltammetry as a significant decrease in the current of the redox peaks, indicating a loss of electroactivity. researchgate.net The peaks may also shift in potential. The general degradation mechanism for polythiophenes involves two main steps: the initial loss of the dopant anion, followed by the chemical degradation of the polymer backbone itself. ias.ac.in

The degradation of the conjugated backbone involves nucleophilic attack (e.g., by water or anions from the electrolyte) on the oxidized thiophene rings. This leads to the formation of carbonyl groups and the disruption of the π-conjugation system, which is responsible for the material's conductivity and color. researchgate.net This loss of conjugation effectively breaks the electronic pathway along the polymer chain, increasing the material's resistance. EIS can be used to monitor this process, where an increase in the charge transfer resistance (Rct) is often observed as the film degrades. researchgate.netscielo.br The rate and pathway of degradation can be influenced by synthesis variables, such as monomer and electrolyte concentration, which affect the initial morphology and properties of the polymer film. scielo.br Understanding these degradation pathways is essential for developing more stable polythiophene-based materials and for defining safe operating windows for electronic devices.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Hexylthiophene 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in determining the electronic structure of molecules. amazonaws.com DFT calculations are instrumental in predicting the fundamental electronic properties of thiophene-based materials. The method is based on the principle that the energy of a molecule can be determined from its electron density. amazonaws.com Functionals such as B3LYP combined with basis sets like 6-31G(d) or 6-311++G(d,p) are commonly employed for these calculations on thiophene (B33073) systems. nih.govresearchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The HOMO level relates to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com A smaller gap generally implies higher chemical reactivity and easier electronic excitation. mdpi.com

DFT calculations are widely used to predict these energy levels. For instance, studies on related P3HT and other thiophene derivatives provide a reference for the expected values. The HOMO-LUMO gap is a crucial factor in designing materials for organic electronics, such as solar cells and LEDs. amazonaws.comcore.ac.uk

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method/Source |

|---|---|---|---|---|

| Poly(3-octyl-thiophene-2,5-diyl) (P3OT) | -5.59 | -3.76 | 1.83 | Experimental (Cyclic Voltammetry) core.ac.uk |

| researchgate.netresearchgate.net-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) | -5.87 | -3.91 | 1.96 | Experimental (Cyclic Voltammetry) core.ac.uk |

| Poly(3-hexylthiophene) (P3HT) | - | - | 2.02 | DFT Calculation researchgate.net |

| Methyl-3-aminothiophene-2-carboxylate (matc) | - | - | 4.537 | DFT Calculation mdpi.com |

Before calculating electronic properties, the molecule's three-dimensional structure must be optimized to find its lowest energy conformation. DFT calculations are used to perform geometry optimization, which determines the most stable arrangement of atoms by minimizing the forces on them. scispace.com For Ethyl 3-hexylthiophene-2-carboxylate, this process would define the bond lengths, bond angles, and dihedral angles of the thiophene ring, the ethyl carboxylate group, and the hexyl side chain.

Conformational analysis is particularly important for the flexible hexyl chain, as its orientation can influence intermolecular packing and, consequently, the material's bulk properties. Studies on similar molecules, like 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, show that intramolecular interactions, such as hydrogen bonds, can significantly stabilize a particular molecular geometry. researchgate.net For the target molecule, the interaction between the ester group and the thiophene ring, as well as the spatial arrangement of the hexyl chain, would be key factors determining its preferred conformation.

DFT provides detailed information about the distribution of electrons within the molecule. The visualization of HOMO and LUMO orbitals reveals the regions involved in electron donation and acceptance. In many thiophene derivatives, the HOMO is typically localized along the conjugated π-system of the thiophene backbone, while the LUMO distribution is also centered on this core structure. mdpi.com

Furthermore, the calculation of the Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding intermolecular interactions and chemical reactivity. mdpi.comscispace.com The ESP map highlights regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.com For this compound, the oxygen atoms of the carboxylate group would be expected to be regions of high negative potential.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that has become a standard method for calculating these properties. rsc.orguci.edu TD-DFT can predict vertical excitation energies and oscillator strengths, which can be used to simulate a molecule's UV-Visible absorption spectrum. nih.govmaterialsciencejournal.org This allows for a direct comparison between theoretical predictions and experimental spectroscopic data. The accuracy of TD-DFT makes it a powerful tool for interpreting photochemical and photophysical processes. researchgate.netnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT and TD-DFT provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of a system containing many molecules over time. nih.gov MD simulations solve Newton's equations of motion for a collection of atoms, using a force field to describe the interactions between them. tue.nl

For this compound, MD simulations could be used to study its behavior in an amorphous solid state or in solution. These simulations can provide insights into how the flexible hexyl chains influence molecular packing and how intermolecular forces (like van der Waals interactions) govern the bulk structure. tue.nlrsc.org Such studies are crucial for understanding properties related to charge transport in organic semiconductor materials, where the arrangement of molecules is critical. rsc.org

Structure-Reactivity and Structure-Stability Correlations through Computational Approaches

Computational methods provide a powerful framework for establishing correlations between a molecule's structure and its reactivity and stability. Global reactivity descriptors, which can be derived from DFT calculations, help quantify these properties. scispace.comnih.gov

Reactivity: The HOMO-LUMO energy gap is a primary indicator of chemical reactivity; a small gap suggests the molecule is more polarizable and reactive. mdpi.commdpi.com The ESP map identifies the most likely sites for chemical reactions. mdpi.com

Stability: A large HOMO-LUMO gap is indicative of high kinetic stability. mdpi.com Thermodynamic properties calculated via DFT can also assess the molecule's stability. Furthermore, MD simulations can probe the stability of specific molecular arrangements and bulk phases over time. tue.nl

By integrating results from DFT, TD-DFT, and MD simulations, a comprehensive theoretical understanding of this compound can be developed, linking its molecular-level features to its potential performance in various applications.

Theoretical Insights into Optoelectronic Properties and Charge Transport Mechanisms

Computational chemistry provides a powerful lens for predicting and understanding the electronic behavior of organic semiconductor materials, including functionalized thiophenes like this compound. While specific theoretical studies exclusively targeting this molecule are not extensively documented in public literature, a robust understanding of its optoelectronic properties and charge transport potential can be constructed from computational analyses of its core components and closely related analogs. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for these investigations, offering deep insights into molecular structure, frontier molecular orbitals (HOMO/LUMO), absorption spectra, and key parameters governing charge mobility.

Electronic Structure and Optoelectronic Properties

The optoelectronic properties of this compound are primarily dictated by the electronic structure of the thiophene ring, which is modulated by its two substituents: the hexyl group at the 3-position and the ethyl carboxylate group at the 2-position.

Substituent Effects: The hexyl (-C6H13) group is an alkyl chain that acts as a weak electron-donating group. Its primary role is not to alter the electronic properties drastically but to enhance solubility in organic solvents and influence the molecule's packing in the solid state. In contrast, the ethyl carboxylate (-COOEt) group is a well-known electron-withdrawing group. Theoretical calculations on similar thiophene systems show that electron-withdrawing substituents stabilize both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), effectively lowering their energy levels.

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO are critical in determining a molecule's electronic behavior. The HOMO level relates to the ionization potential (the ability to donate an electron), while the LUMO level relates to the electron affinity (the ability to accept an electron). The energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's optical absorption properties and chemical reactivity. For thiophene derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the conjugated ring system. The presence of the electron-withdrawing carboxylate group is expected to lower both frontier orbital energy levels compared to the unsubstituted thiophene or 3-hexylthiophene (B156222). This can be advantageous in designing materials for organic photovoltaic devices, as it allows for better energy level alignment with common acceptor materials.

The following table illustrates the general, computationally predicted effects of these substituent types on the electronic properties of a thiophene ring, based on established principles from DFT studies on analogous molecules.

| Compound | Substituent at C2 | Substituent at C3 | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Expected Effect on HOMO-LUMO Gap |

| Thiophene | -H | -H | Baseline | Baseline | Baseline |

| 3-Hexylthiophene | -H | -C6H13 (Weak Donor) | Slightly Raised | Slightly Raised | Slightly Decreased |

| Thiophene-2-carboxylic acid | -COOH (Acceptor) | -H | Lowered | Lowered | Varies (often slightly decreased or comparable) |

| This compound | -COOEt (Acceptor) | -C6H13 (Weak Donor) | Lowered (dominated by acceptor) | Lowered (dominated by acceptor) | Modulated by both groups |

This table is a qualitative representation based on established electronic effects of functional groups in computational studies. Specific energy values depend on the level of theory used.

Charge Transport Mechanisms

Charge transport in organic materials occurs via a "hopping" mechanism, where a charge (electron or hole) moves between adjacent molecules. The efficiency of this process is highly dependent on two key parameters that can be modeled computationally: the reorganization energy (λ) and the electronic coupling (or transfer integral, V).

Reorganization Energy (λ): This is the energy required to distort the molecular geometry of a neutral molecule to the geometry of its charged state (and vice versa) upon charge transfer. A lower reorganization energy facilitates faster charge hopping. DFT calculations are routinely used to optimize the geometries of both neutral and ionized states of a molecule to compute λ. The rigid, aromatic structure of the thiophene ring provides a good foundation for low reorganization energy. Functionalization can influence this; for instance, bulky or overly flexible side chains can increase λ, whereas planarizing the conjugated backbone can decrease it.

Electronic Coupling (V): This parameter, also known as the transfer integral, quantifies the strength of the electronic interaction between two adjacent molecules. It is highly sensitive to the intermolecular distance and relative orientation (i.e., the molecular packing in the solid state). A larger electronic coupling leads to higher charge mobility. While predicting the crystal structure is complex, computational models can calculate V for various packing motifs (e.g., π-stacking distances and angles) to identify optimal arrangements for efficient charge transport. The hexyl and ethyl carboxylate groups on this compound would play a critical role in dictating this solid-state packing.

Optoelectronic and Electronic Properties of Ethyl 3 Hexylthiophene 2 Carboxylate Derived Materials

Absorption and Emission Characteristics of Conjugated Polymers

Conjugated polymers derived from Ethyl 3-hexylthiophene-2-carboxylate exhibit characteristic absorption and emission spectra that are indicative of their electronic structure. The absorption in the visible range corresponds to the π–π* electronic transition of the conjugated backbone. The position of the maximum absorption wavelength (λmax) is sensitive to the effective conjugation length of the polymer chain.

Thin films of poly(3-hexylthiophene), a closely related polymer, typically show a broad absorption spectrum in the visible range from 300 to 700 nm, with a maximum absorbance peak located around 520-550 nm. acs.orgnih.govchalcogen.ro The introduction of an ester group can modify these properties. For instance, studies on polythiophenes functionalized with ester groups have shown broad and strong absorptions in the visible region, similar to P3HT. nih.govresearchgate.net The transformation of a sulfonic acid ester moiety on a polythiophene side chain to its corresponding sodium salt resulted in a significant red-shift of the λmax by approximately 61 nm, from 437 nm for the ester to 498 nm for the salt, indicating a change in the electronic structure and extended π-conjugation. chemrxiv.org

Table 1: Optical Properties of Related Polythiophene Derivatives

| Polymer Derivative | Absorption λmax (nm) | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | ~520-550 | ~1.9 - 2.1 | chalcogen.rouobasrah.edu.iq |

| Polythiophene with Sulfonic Acid Ester Side Chain | 437 | Not Specified | chemrxiv.org |

| Polythiophene with Sodium Sulfonate Side Chain | 498 | Not Specified | chemrxiv.org |

Electronic Band Structure and Energy Level Alignment in Devices

The electronic band structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for the application of these materials in electronic devices such as organic solar cells (OSCs) and field-effect transistors (OFETs). These energy levels determine the efficiency of charge injection, extraction, and separation at interfaces.

A key effect of introducing an electron-withdrawing ester group onto the polythiophene backbone is the lowering of the polymer's HOMO energy level. nih.govresearchgate.net For example, two copolymers incorporating an ester-functionalized thiophene (B33073) unit exhibited HOMO levels of -5.27 eV and -5.36 eV, which are significantly lower than the -5.03 eV reported for P3HT. nih.govresearchgate.net This is advantageous in OSCs as it can lead to a higher open-circuit voltage (VOC). The LUMO level of P3HT is typically around 2.7 eV to 3.0 eV. chalcogen.ro

The alignment of these energy levels at interfaces with electrodes or other semiconductors governs device operation. The interface energetics can be predicted using the pinning energies of the material. researching.cn For P3HT-based solar cells, the energy-level alignment at the anode interface, often with poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), can involve Fermi-level pinning, which makes the device performance less sensitive to variations in the anode's work function. nih.gov The introduction of an ester group, by modifying the HOMO/LUMO levels, will directly impact this alignment and the resulting interfacial energy barriers for charge transport.

Table 2: HOMO/LUMO Energy Levels of Ester-Functionalized Polythiophenes vs. P3HT

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| P3HT | -5.03 | ~-3.0 | ~2.0 | nih.govnih.gov |

| PCTDT (ester-functionalized) | -5.27 | Not Specified | Not Specified | nih.govresearchgate.net |

| PCTBDT (ester-functionalized) | -5.36 | Not Specified | Not Specified | nih.govresearchgate.net |

Charge Carrier Transport Mechanisms and Mobility in Thiophene-Based Semiconductors

The mobility in these materials is often described by disorder models, where charge carriers hop between localized states within a Gaussian density of states. inoe.ro The amount of energetic disorder appears to govern the charge transport properties. inoe.ro Theoretical analysis of P3HT indicates that the hole mobility along the intrachain route can be as high as 1 cm² V⁻¹ s⁻¹, significantly larger than the mobility along the π-π interchain route, which is around 10⁻² cm² V⁻¹ s⁻¹. ntu.edu.tw Experimentally, hole mobilities in P3HT thin films can reach up to 0.1 cm² V⁻¹ s⁻¹. umons.ac.be

The presence of a polar ethyl carboxylate group can influence charge transport. Studies on polythiophenes with polar side chains have shown that increasing polar content can lead to a decrease in aggregation, which in turn results in lower charge carrier mobilities. rsc.org Therefore, while the ester group can be beneficial for energy level tuning, it may present a trade-off by potentially disrupting the packing and morphology required for high charge mobility.

Influence of Molecular Structure on Optoelectronic Response

The optoelectronic behavior of materials derived from this compound is a direct consequence of their molecular and supramolecular structure. Key structural parameters include the nature of side chains and substituents, the regioregularity of the polymer backbone, the degree of crystallinity, and the strength of intermolecular interactions.

Side chains and substituents play a crucial role in tuning the properties of conjugated polymers. The hexyl side chain at the 3-position primarily ensures solubility in organic solvents, which is essential for solution-based processing. The main electronic influence comes from the ethyl carboxylate group at the 2-position.

As an electron-withdrawing group, the ester functionality directly impacts the electronic energy levels. Its inclusion has been shown to effectively lower the HOMO energy level of the polymer. nih.govresearchgate.net This modification is a powerful tool for "side chain engineering" to tune the chemical and physical properties of the conducting polymer. ntu.edu.tw The presence of the ester group can also serve as a directing group during direct arylation polymerization (DArP), which can help inhibit the formation of structural defects in the polymer chain, leading to materials with higher molecular weight and regioregularity. acs.org Furthermore, the polarity of the ester group can influence intermolecular interactions and the polymer's self-assembly behavior, which in turn affects the final optoelectronic properties. rsc.org

Regioregularity refers to the specific arrangement of side chains along the polymer backbone. In poly(3-substituted thiophene)s, a high degree of head-to-tail (HT) coupling (high regioregularity) allows the polymer chains to adopt a more planar conformation. This planarity promotes strong intermolecular π-π stacking and leads to the formation of ordered, crystalline lamellar structures. nih.govresearchgate.net

High regioregularity is directly linked to improved optoelectronic performance:

Optical Properties: Regioregular polymers exhibit red-shifted UV-vis absorption spectra compared to their regiorandom counterparts, indicating a more extended effective conjugation and a lower optical band gap (e.g., 1.9 eV for regioregular P3HT vs. 2.2 eV for regiorandom P3HT). nih.gov

Charge Transport: The ordered packing in highly regioregular materials facilitates efficient interchain charge hopping. Consequently, charge carrier mobility increases dramatically with regioregularity. In P3HT, mobility can drop by several orders of magnitude, from 10⁻¹ cm²/V·s to 10⁻⁴ cm²/V·s, as regioregularity decreases from 98% to 75%. nih.gov

Crystallinity, which is promoted by high regioregularity, is the degree of structural order within the material. While higher crystallinity is generally associated with better charge transport, the connectivity between crystalline domains is also critical. nist.gov Efficient charge transport on a macroscopic scale requires that the ordered crystalline regions are interconnected by "tie chains" that bridge the amorphous regions. nist.govkaust.edu.sa The bulky ethyl carboxylate group may affect the kinetics of crystallization and the ultimate degree of crystallinity achievable in these polymers.

Table 3: Effect of Regioregularity on P3HT Properties

| Property | High Regioregularity (e.g., >95%) | Low Regioregularity | Reference |

|---|---|---|---|

| Optical Band Gap | ~1.9 eV | ~2.2 eV | nih.gov |

| Charge Carrier Mobility | 10-2 - 10-1 cm²/V·s | < 10-4 cm²/V·s | umons.ac.benih.gov |

| Morphology | Semicrystalline with ordered lamellae | Largely amorphous | nih.gov |

Intermolecular interactions, particularly π-π stacking, are the foundation of charge delocalization between polymer chains. In the solid state, regioregular polythiophenes self-assemble into a structure where the planar backbones stack on top of each other, with the alkyl side chains mediating the distance between lamellae. This stacking allows the π-orbitals of adjacent chains to overlap, creating pathways for charge carriers to hop from one chain to the next. rsc.org

The efficiency of this interchain transport is highly sensitive to the π-π stacking distance, which is typically in the range of 3.6 to 3.8 Å in well-ordered polythiophenes. ntu.edu.tw The formation of these π-stacked aggregates is so crucial that it influences not only charge transport but also the optical properties; the lowest energy feature in the absorption spectrum of highly ordered P3HT is associated with an interchain absorption. aps.orgresearchgate.net The loss of nematic order and π-π stacking in amorphous phases leads to a significant reduction in electronic coupling and, consequently, lower hole mobility. rsc.org

The presence of the ethyl carboxylate substituent at the 2-position, which is adjacent to the sulfur atom involved in the π-system, could introduce steric hindrance that affects the ability of the polymer backbones to pack closely. This could potentially increase the π-π stacking distance or introduce disorder, thereby influencing the efficiency of charge delocalization and interchain transport.

Applications in Advanced Materials and Devices Utilizing Ethyl 3 Hexylthiophene 2 Carboxylate Derivatives

Organic Photovoltaics (OPVs) and Solar Cells

The unique electronic and structural properties of polymers derived from Ethyl 3-hexylthiophene-2-carboxylate make them promising candidates for use in organic photovoltaics. Their ability to be tailored for specific functions within the solar cell architecture is a key area of research.

Utilization as Donor or Acceptor Components in Bulk Heterojunction (BHJ) Devices

In the realm of bulk heterojunction (BHJ) organic solar cells, the careful design of donor and acceptor materials is paramount for achieving high efficiency. Thiophene-based copolymers, which can be synthesized using monomers like this compound, are a significant class of materials for this purpose. The donor-acceptor (D-A) copolymer strategy allows for the tuning of the polymer's band gap, which is crucial for efficient light absorption and charge separation. By alternating electron-donating thiophene (B33073) units with electron-accepting moieties, the resulting copolymers can have their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels engineered for optimal performance in a BHJ device. case.edursc.org

For instance, a class of conjugated copolymers containing a thiophene donor and a 2-pyran-4-ylidene-malononitrile acceptor has been synthesized. case.edu The variation in the thiophene content within the polymer backbone was shown to directly impact the optical and electrochemical properties of the resulting materials. An increase in thiophene units led to a red-shift in the optical absorbance, indicating a narrowing of the band gap and enhanced light absorption. case.edu

The performance of BHJ solar cells fabricated with these copolymers blended with a fullerene acceptor, such as nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM), is directly influenced by the donor-to-acceptor ratio in the copolymer. It has been observed that decreasing the thiophene content can lead to an increase in the open-circuit voltage (Voc) of the device. case.edu While the power conversion efficiencies (PCE) of early examples of such copolymers were modest, these findings highlight the potential of using monomers like this compound to create novel D-A copolymers with tailored properties for high-efficiency organic solar cells. case.edu

Role as Polymer Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound, particularly those featuring carboxylic acid functionalities, have shown significant promise as polymer sensitizers in dye-sensitized solar cells (DSSCs). The carboxylic group acts as an anchoring moiety, enabling strong adsorption of the polymer onto the surface of metal oxide nanoparticles, typically titanium dioxide (TiO2), which form the photoanode of the DSSC. This intimate connection is crucial for efficient electron injection from the photo-excited polymer into the conduction band of the TiO2.

Research has demonstrated the synthesis of regioregular poly(3-hexylthiophene) with carboxylic end groups (P3HT-COOH), a close analog to polymers derived from this compound. researchgate.net The presence of the carboxylic acid group facilitates the chemisorption of the polymer onto the mesoporous TiO2 surface. researchgate.net In a solid-state DSSC configuration, where a solid hole conductor replaces the traditional liquid electrolyte, these carboxylated polythiophenes can act as the primary light absorber. researchgate.net

A solid-state DSSC employing P3HT-COOH as the sensitizer (B1316253) and spiro-OMeTAD as the hole conductor has demonstrated promising performance, achieving a power conversion efficiency of 0.9%, with a short-circuit current of 3.7 mA cm-2 and an open-circuit voltage of 0.54 V. researchgate.net This performance underscores the potential of using polythiophene derivatives with carboxylate functionalities to create efficient and stable solid-state solar cells. The ability to tune the absorption properties of these polymers by modifying the side chain substituents further enhances their attractiveness for this application. researchgate.net

Furthermore, novel organic dyes incorporating hexyl-substituted oligothiophenes connected to a carbazole (B46965) donor and a cyanoacrylic acid acceptor have been designed for DSSCs. The hexyl chains on the thiophene units were found to retard charge recombination, leading to an increase in electron lifetime and an improvement in the open-circuit photovoltage. researchgate.net A DSSC based on a dye with an n-hexyl-substituted quarter-thiophene achieved a power conversion efficiency of 8.3%. researchgate.net

Impact on Interfacial Layers and Morphology Control in OPVs

In hybrid solar cells, which combine organic and inorganic materials, such as a poly(3-hexylthiophene) (P3HT) donor and a titanium dioxide (TiO2) acceptor, interfacial modifiers are crucial for enhancing performance. mdpi.com The use of small molecules or polymers at the TiO2/P3HT interface can improve compatibility, reduce charge recombination, and enhance exciton (B1674681) splitting and charge separation. mdpi.com

The morphology of the bulk heterojunction active layer is also a key determinant of device efficiency. The use of additives is a common strategy to control the microstructure of the donor-acceptor blend. Low molecular weight poly(3-hexylthiophene)s, for example, have been shown to act as additives that can compatibilize the donor-acceptor interface at low concentrations, leading to increased device performance. nih.gov However, at higher concentrations, they can lead to a coarsening of the domain structures. nih.gov The ability to synthesize oligomers or polymers with specific functionalities, such as those derived from this compound, offers a pathway to precisely control the morphology of the active layer.

Device Performance Optimization and Efficiency Enhancement Strategies

Optimizing the performance of organic solar cells involves a multi-faceted approach, encompassing materials design, device architecture, and processing conditions. The use of derivatives of this compound can contribute to several of these optimization strategies.

One key strategy is the use of solvent additives during the fabrication of the active layer. High-boiling-point solvent additives can be used to control the morphology of the polymer-fullerene blend, leading to a more favorable interpenetrating network for charge transport. In P3HT-based solar cells, the use of additives like 1-chloronaphthalene (B1664548) has been shown to significantly improve the power conversion efficiency, reaching up to 7.40%. researchgate.net This high efficiency was attributed to the optimized morphology and stronger absorption of the active layer. researchgate.net

Furthermore, the molecular weight of the donor polymer has been shown to influence device performance. In blends of P3HT with non-fullerene acceptors, the optimal molecular weight of the polymer was found to be dependent on the specific acceptor used. fau.de This suggests that by controlling the polymerization of monomers like this compound, polymers with optimal molecular weights for specific donor-acceptor systems can be synthesized, leading to enhanced device performance.

Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are promising materials for the active layer in organic field-effect transistors (OFETs). The semiconducting properties of the polythiophene backbone, combined with the processability afforded by the hexyl side chains, make these materials suitable for solution-based fabrication techniques.

The performance of OFETs is highly dependent on the crystallinity and morphology of the semiconductor layer. Poly(3-hexylthiophene) (P3HT), a closely related polymer, is known to form crystalline domains that facilitate charge transport. The introduction of functional groups, such as the ethyl carboxylate group, can influence the packing of the polymer chains and, consequently, the charge carrier mobility.

Recent research has explored the use of carboxyl-functionalized polythiophenes in OFETs. A novel approach involves using a self-assembled monolayer of poly[3-(6-carboxyhexyl)thiophene-2,5-diyl] (P3HT-COOH) as a polar dielectric layer in an OFET with a P3HT active channel. acs.org This device exhibited a high field-effect mobility of 7.21 × 10⁻² cm² V⁻¹ s⁻¹, a high on/off ratio of approximately 10⁴, and an ultralow threshold voltage of 0.2 V. acs.org This demonstrates the potential of using carboxylated polythiophene derivatives to create low-power, high-performance OFETs.

Furthermore, the interface between the semiconductor and the gate dielectric is critical for efficient device operation. The use of interfacial layers, such as graphene oxide, has been shown to improve the performance of P3HT-based OFETs by enhancing the mobility of the polymer segments near the interface. nih.gov The ability to functionalize polythiophenes with groups like ethyl carboxylate opens up possibilities for designing polymers with improved interfacial properties, leading to enhanced OFET performance.

The table below summarizes the performance of OFETs based on P3HT, a close analog to polymers derived from this compound, with various device configurations and interfacial layers.

| Active Material | Dielectric/Interfacial Layer | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

|---|---|---|---|---|

| P3HT | P3HT-COOH SAM | 7.21 x 10⁻² | ~10⁴ | 0.2 |

| P3HT Nanowires | SWNT Electrodes | 0.13 | 3.1 x 10⁵ | - |

| P3HT/g-C₃N₄ (10 wt%) | SiO₂ | ~1.1 x 10⁻¹ | - | - |

Electrochromic Materials and Devices

Polythiophene derivatives are well-known for their electrochromic properties, meaning they can change color in response to an applied electrical potential. This property makes them attractive for applications such as smart windows, displays, and sensors. The introduction of an ethyl carboxylate group onto the thiophene ring can influence the electronic structure of the resulting polymer, thereby affecting its electrochromic behavior, including the color contrast, switching speed, and stability.

The electrochromic properties of polythiophenes arise from the reversible doping and de-doping of the polymer backbone, which leads to changes in its electronic absorption spectrum. The color of the polymer in its neutral (de-doped) and oxidized (doped) states can be tuned by modifying its chemical structure.

Research on various poly(3-alkylthiophene) derivatives has shown that the nature of the substituent on the thiophene ring can impact the electrochromic performance. For example, poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene} has demonstrated good electrochromic properties and has been used to assemble a solid-state electrochromic device. researchgate.net While specific data for polymers of this compound is limited, it is expected that the electron-withdrawing nature of the carboxylate group would influence the oxidation potential of the polymer and the stability of the doped state.

Furthermore, copolymers incorporating different thiophene derivatives can exhibit a range of colors. For instance, copolymers of 3,6-di(2-thienyl)carbazole and thiophene derivatives have been shown to display multichromic behavior, with colors ranging from dark yellow and yellowish-green to gunmetal gray and dark gray in different redox states. nih.gov This suggests that copolymerization of this compound with other monomers could lead to materials with a wide palette of electrochromic colors.

The table below provides examples of the color transitions observed in various polythiophene-based electrochromic materials.

| Polymer | Reduced State Color | Oxidized State Color |

|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Deep Blue | Light Sky-Blue |

| P(DTC-co-TF2) | Dark Yellow | Dark Gray |

Chemical and Biological Sensors

Polythiophenes derived from monomers like 3-hexylthiophene (B156222) serve as active materials in a variety of chemical and biological sensors. Their conjugated π-electron systems are sensitive to the surrounding chemical environment, and interactions with analyte molecules can induce measurable changes in their electrical and optical properties. Poly(3-hexylthiophene) (P3HT) is a prominent material in this area due to its semiconducting nature and environmental stability. rsc.orgmdpi.com

Gas sensors based on P3HT have demonstrated the ability to detect a range of toxic and volatile organic compounds. mdpi.com These sensors often operate as chemiresistors or as the active layer in organic field-effect transistors (OFETs). In an OFET configuration, the adsorption of analyte molecules onto the P3HT surface modulates the charge carrier density and mobility within the transistor channel, leading to a change in the drain current, threshold voltage, or other transistor parameters. mdpi.com This mechanism allows for highly sensitive detection of gases. For instance, P3HT-based OFETs have been successfully used to detect ammonia (B1221849), alcohols, and ketones at concentrations in the parts-per-million (ppm) range. mdpi.com

The performance of these sensors can be enhanced by structuring P3HT into nanowires or creating nanocomposites. P3HT nanowires provide a higher surface-area-to-volume ratio, which facilitates greater interaction with target analytes. mdpi.com Composites of P3HT with metal oxides or carbon nanomaterials have also shown improved sensing characteristics. For example, a heterostructure of P3HT and titanium dioxide (P3HT-TiO2) exhibited a high response to ammonia at room temperature. researchgate.net Similarly, composites with single-walled carbon nanotubes (SWCNTs) have shown improved response times and sensitivity for ammonia detection. researchgate.net

In the realm of biosensing, the biocompatibility and conductivity of P3HT make it a suitable material for developing devices that interface with biological systems. rsc.orgnih.gov Organic electrochemical transistors (OECTs) using P3HT are particularly effective for biosensing applications in aqueous environments. nih.gov These devices can detect subtle changes in ion concentrations, making them useful for monitoring biological processes. nih.gov Furthermore, functionalized polythiophenes with carboxyl groups can be used for the covalent attachment of biological probes, such as DNA, enabling the development of label-free genosensors. acs.org

| Sensor Type | Derivative | Target Analyte | Key Findings |

|---|---|---|---|

| OFET | P3HT | Ammonia, Alcohols, Ketones | Demonstrated linear response at low ppm concentrations; simultaneous alteration of charge carrier mobility and threshold voltage enhances detection limits. mdpi.com |

| Chemiresistor | P3HT-TiO₂ Composite | Ammonia (NH₃) | Achieved a high response signal of 114.61% towards 15 ppm NH₃ at room temperature with good reproducibility and stability. researchgate.net |

| Chemiresistor | P3HT/SWCNTs | Ammonia (NH₃) | Showed faster response times and improved sensor response compared to sensors based on SWCNTs alone. researchgate.net |

| OECT | P3HT | General Biosensing | P3HT is used as a key opto-electronic component in OECTs for biosensing applications due to its conductivity and biocompatibility. nih.gov |

| Electrochemical Genosensor | Carboxyl-functionalized Polythiophene | DNA | Allows for covalent attachment of oligonucleotide probes, enabling label-free detection of DNA hybridization through changes in admittance. acs.org |

Conductive Polymer Applications

The polymerization of 3-hexylthiophene, a monomer closely related to this compound, yields poly(3-hexylthiophene) (P3HT), one of the most extensively studied conductive polymers. nih.gov Its conductivity stems from the delocalized π-electrons along its conjugated backbone. mdpi.com The electrical properties of P3HT can be tuned through various synthesis methods, control of its regioregularity, and doping. nih.govcmu.edu

Several methods are employed for the synthesis of P3HT, including chemical oxidative polymerization and metal-catalyzed cross-coupling reactions like Grignard Metathesis (GRIM) polymerization. nih.govcmu.edu Chemical oxidative polymerization, often using ferric chloride (FeCl₃) as an oxidant, is a straightforward method to produce conductive P3HT. mdpi.comcmu.edu The conductivity of the resulting polymer can be significantly influenced by reaction conditions such as the monomer-to-oxidant ratio. mdpi.com Research has shown that using surfactant templates, like dodecylbenzenesulfonic acid (DBSA), during chemical oxidative polymerization can lead to P3HT with significantly enhanced electrical conductivity. researchgate.netnih.gov One study reported achieving a conductivity of 16.21 ± 1.55 S/cm for P3HT synthesized with a DBSA template, which could be further increased to 172 ± 5.21 S/cm after a de-doping/re-doping process. researchgate.netnih.gov

The arrangement of the hexyl side chains along the polymer backbone, known as regioregularity, is crucial for achieving high conductivity. Regioregular P3HT (rr-P3HT), where the side chains are consistently attached in a head-to-tail configuration, allows for more ordered packing of the polymer chains into crystalline lamellar structures. nih.gov This ordered packing facilitates efficient intermolecular charge transport through π-π stacking, leading to higher charge carrier mobility and conductivity compared to its regiorandom counterpart. nih.gov

The conductivity of P3HT is also heavily dependent on doping, a process where chemical species are introduced to either remove electrons (p-doping) or add electrons (n-doping) to the polymer backbone, creating mobile charge carriers called polarons and bipolarons. acs.org While pristine P3HT is a semiconductor, its conductivity can be increased by several orders of magnitude upon doping. mdpi.comcmu.edu

| Synthesis/Treatment Method | Dopant/Template | Resulting Conductivity (S/cm) |

|---|---|---|

| Chemical Oxidative Polymerization | FeCl₃ (dopant) | 0.1–0.0001 cmu.edu |

| Chemical Oxidative Polymerization | FeCl₃ (optimized conditions) | 47 cmu.edu |

| Chemical Oxidative Polymerization with Surfactant | DBSA (template) | 16.21 ± 1.55 researchgate.netnih.gov |

| Post-synthesis De-doping/Re-doping | HClO₄ (dopant) | 172 ± 5.21 researchgate.netnih.gov |

Other Emerging Applications in Organic Electronics

Beyond sensors and general conductive applications, derivatives of this compound, primarily in the form of P3HT, are key components in a range of organic electronic devices. numberanalytics.com The semiconducting properties of these materials, combined with their processability and flexibility, make them highly suitable for next-generation electronics. rsc.org

Organic Field-Effect Transistors (OFETs): P3HT is a benchmark p-type semiconductor in OFETs. numberanalytics.comresearchgate.net In these devices, a thin film of P3HT acts as the active channel, where charge transport is modulated by a gate voltage. The performance of P3HT-based OFETs is highly dependent on the morphology and crystallinity of the polymer film. researchgate.net Techniques to improve molecular ordering, such as thermal annealing or solvent vapor annealing, are often used to enhance device performance by increasing charge carrier mobility. researchgate.net Blending P3HT with insulating but biocompatible polymers has also been explored to create OFETs suitable for biomedical applications, maintaining electronic performance while enhancing biocompatibility. rsc.org

Organic Photovoltaics (OPVs): In the field of solar energy, P3HT has been extensively used as an electron-donor material in bulk heterojunction (BHJ) solar cells. numberanalytics.com In a typical P3HT-based OPV, the P3HT is blended with an electron-acceptor material. Upon absorbing light, the P3HT generates an exciton (a bound electron-hole pair), which then dissociates at the donor-acceptor interface, generating free charge carriers that produce a photocurrent. The high conductivity and tunable optical properties of thiophene-based polymers are advantageous for these applications. numberanalytics.com

Other emerging areas include energy storage applications, where thiophene-based materials are being investigated for use as electrode materials in batteries and supercapacitors due to their high conductivity and electrochemical stability. numberanalytics.com

| Device | Role of Thiophene Derivative (e.g., P3HT) | Key Property Leveraged |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | p-type semiconducting channel layer | High charge carrier mobility, processability. numberanalytics.comresearchgate.net |

| Organic Photovoltaics (OPVs) | Electron-donor material in the active layer | Broad light absorption, good charge transport. numberanalytics.com |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transport layer | High conductivity, tunable optical properties. numberanalytics.com |

| Batteries/Supercapacitors | Electrode material | High conductivity, electrochemical stability. numberanalytics.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 3-hexylthiophene-2-carboxylate in laboratory settings?

- Methodological Answer : Follow SDS guidelines for skin/eye protection (e.g., nitrile gloves, goggles) and respiratory protection (e.g., N95 masks). Use water spray or dry powder for fire suppression, and contain spills with inert absorbents like vermiculite. Store in a cool, ventilated area away from oxidizing agents . Acute toxicity data indicate immediate decontamination with water for skin/eye exposure and medical monitoring for respiratory irritation .

Q. What synthetic routes are effective for this compound?

- Methodological Answer : A common method involves refluxing thiophene precursors (e.g., substituted anhydrides) in dry dichloromethane under nitrogen, followed by purification via reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol). Yields (~50–70%) depend on stoichiometric ratios (e.g., 1.2 equivalents of anhydride) and reaction time (12–24 hours) .

Q. How is reverse-phase HPLC optimized for purifying thiophene derivatives like this compound?

- Methodological Answer : Use a C18 column with a mobile phase gradient (methanol:water) to separate polar impurities. Monitor UV absorption at 254 nm for aromatic moieties. Adjust gradient steepness to resolve structurally similar byproducts, as demonstrated in the purification of methyl 2-amino-thiophene carboxylates .

Q. What physicochemical parameters influence the solubility of this compound?

- Methodological Answer : Key parameters include:

- logP (4.0) : Predicts high lipid solubility, favoring organic solvents (e.g., DCM, ethyl acetate).

- Topological Polar Surface Area (89.8 Ų) : Indicates moderate polarity, suggesting partial solubility in alcohols .

Experimental validation via shake-flask method in water-saturated solvents is recommended.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to model electron density distribution and frontier molecular orbitals. Compare HOMO-LUMO gaps with experimental reaction outcomes (e.g., electrophilic substitution at the thiophene ring). Validate predictions using kinetic studies under controlled conditions .

Q. How should researchers resolve discrepancies in NMR data for derivatives of this compound?

- Methodological Answer : Cross-reference experimental / NMR shifts (e.g., δ 2.3 ppm for methyl esters, δ 170 ppm for carbonyl carbons) with computed chemical shifts using Gaussian NMR modules. For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign coupling partners and confirm regiochemistry .

Q. What strategies improve reaction yields for this compound under catalytic conditions?

- Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl, BF) at 1–5 mol% loading in refluxing toluene. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1). Optimize anhydride:amine ratios (1.1–1.5 equivalents) to minimize dimerization byproducts .

Q. How does X-ray crystallography validate the structural configuration of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol. Refine H-atom positions isotropically using SHELXL97. Compare bond lengths (e.g., C–S: 1.70–1.75 Å) and angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .

Q. What ecological considerations are critical when disposing of this compound waste?

- Methodological Answer : Classify waste as acute aquatic toxicity Category 2 (EC < 10 mg/L). Neutralize with 10% NaOH before incineration at >1000°C to degrade sulfur-containing byproducts. Avoid landfill disposal due to bioaccumulation potential (logP > 3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.